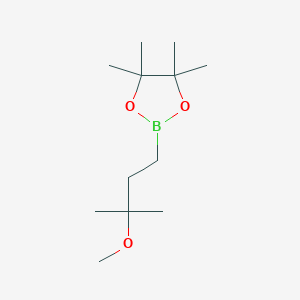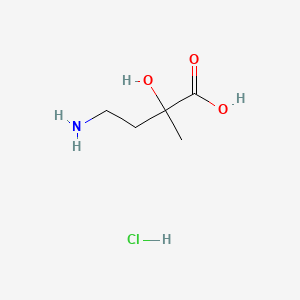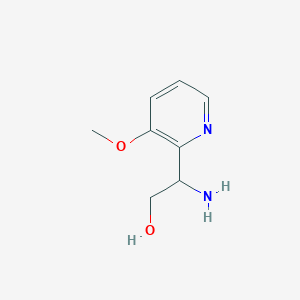![molecular formula C21H22FN3O4 B13578566 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a fluorophenyl group, linked to a benzamide structure through an oxoethoxy bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of 4-(2-fluorophenyl)piperazine is achieved using acetic anhydride under reflux conditions. This intermediate is then reacted with 2-oxoethoxybenzamide in the presence of a suitable base, such as potassium carbonate, to form the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 2-{2-[4-(4-Carboxy-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.
Reduction: 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-aminoethoxy}benzamide.
Substitution: 2-{2-[4-(4-Substituted-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.
Applications De Recherche Scientifique
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The acetyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The benzamide moiety can interact with enzymes, inhibiting their activity and affecting metabolic pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and enzymes involved in critical biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the acetyl and benzamide groups.
N-(4-Fluorophenyl)-2-oxoethoxybenzamide: Contains the benzamide and oxoethoxy groups but lacks the piperazine ring.
4-(4-Acetylphenyl)piperazine: Similar acetyl and piperazine structure but without the fluorine substitution.
Uniqueness
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and fluorophenyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H22FN3O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-[2-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C21H22FN3O4/c1-14(26)15-6-7-18(17(22)12-15)24-8-10-25(11-9-24)20(27)13-29-19-5-3-2-4-16(19)21(23)28/h2-7,12H,8-11,13H2,1H3,(H2,23,28) |
Clé InChI |
XYVRXYOQEBYRFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)




![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)


![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)

